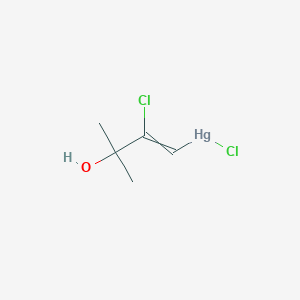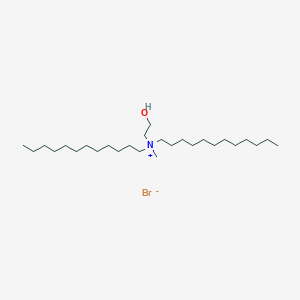
5-methyl-3H-diazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3H-diazaphosphole is a heterocyclic compound that incorporates phosphorus and nitrogen atoms within its five-membered ring structure. This compound is part of the diazaphosphole family, which is known for its unique chemical properties and reactivity. The presence of both phosphorus and nitrogen atoms in the ring system imparts distinct characteristics, making it a subject of interest in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3H-diazaphosphole typically involves the condensation of 2-phosphaallyl cation with hydrazines . This method provides a straightforward route to obtain 3,5-unsubstituted and 3,5-homo substituted diazaphospholes.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-3H-diazaphosphole undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of unsaturated compounds to form cyclic products.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve unsaturated compounds such as alkenes or alkynes under mild to moderate conditions.
Substitution Reactions: Often use halides or organometallic reagents in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield bicyclic compounds, while substitution reactions can produce various substituted diazaphospholes .
Applications De Recherche Scientifique
5-Methyl-3H-diazaphosphole has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 5-methyl-3H-diazaphosphole involves its ability to participate in cycloaddition and substitution reactions. The compound’s reactivity is influenced by the presence of phosphorus and nitrogen atoms in the ring, which can interact with various molecular targets. For example, in cycloaddition reactions, the compound can form stable intermediates that facilitate the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
- 1H-3,5-Di-tert-butyl-[1,2,4]diazaphosphole
- 1H-3-Trimethylsilyl-5-(2,4,6-tri-tert-butylphenyl)-[1,2,4]diazaphosphole
- 1,3,2-Dithiaphospholes
Comparison: 5-Methyl-3H-diazaphosphole is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position. This substitution can influence the compound’s reactivity and stability compared to other diazaphospholes. For instance, bulky substituents like tert-butyl groups can lead to dimerization due to intermolecular hydrogen bonding . In contrast, this compound may exhibit different reactivity patterns due to the smaller size of the methyl group.
Propriétés
Numéro CAS |
63139-09-3 |
|---|---|
Formule moléculaire |
C3H5N2P |
Poids moléculaire |
100.06 g/mol |
Nom IUPAC |
5-methyl-2H-diazaphosphole |
InChI |
InChI=1S/C3H5N2P/c1-3-2-6-5-4-3/h2H,1H3,(H,4,5) |
Clé InChI |
MXUXAIUXLSTXAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNP=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)








![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)


![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)
![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)
